4-Hydroxycyclohexyl benzoate
Overview
Description
4-Hydroxycyclohexyl benzoate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol It consists of a cyclohexane ring substituted with a hydroxy group and a benzoate ester group
Scientific Research Applications
4-Hydroxycyclohexyl benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Target of Action
It is structurally similar to benzoate derivatives, which are known to interact with various proteins and enzymes in the body .
Mode of Action
Benzoate derivatives, such as benzonatate, are known to work by reducing the activity of cough reflex by desensitizing the tissues of the lungs and pleura involved in the cough reflex .
Biochemical Pathways
For instance, 4-Hydroxybenzoic acid, a benzoate derivative, is involved in the microbial shikimate pathway, which has been intensively studied for the biosynthesis of aromatic amino acids and secondary metabolites .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
For instance, benzonatate exhibits anesthetic or numbing action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxycyclohexyl benzoate. Factors such as pH, temperature, and nutrient availability can affect the activity and stability of the compound .
Biochemical Analysis
Biochemical Properties
4-Hydroxycyclohexyl benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate transcription factors, leading to changes in gene expression that affect cellular functions.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular morphology and function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by ABC transporters, which are known to play a role in the distribution of various compounds within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxycyclohexyl benzoate typically involves the esterification of 4-hydroxycyclohexanecarboxylic acid with benzoic acid or its derivatives. One common method includes the following steps :
Catalytic Hydrogenation: 4-Hydroxybenzoic acid is subjected to catalytic hydrogenation to produce 4-hydroxycyclohexanecarboxylic acid.
Esterification: The resulting 4-hydroxycyclohexanecarboxylic acid is esterified with benzoic acid or its derivatives under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are chosen to ensure efficient conversion and easy purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxycyclohexyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexyl benzoate or 4-carboxycyclohexyl benzoate.
Reduction: Formation of 4-hydroxycyclohexyl benzyl alcohol.
Substitution: Formation of various substituted cyclohexyl benzoates depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-Hydroxycyclohexyl benzoate, known for its antioxidant properties.
Cyclohexyl benzoate: Lacks the hydroxy group, resulting in different chemical and biological properties.
4-Hydroxycyclohexanecarboxylic acid: An intermediate in the synthesis of this compound, with different reactivity due to the absence of the ester group.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a benzoate ester group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-hydroxycyclohexyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXMWBSIGLFCEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285560 | |
Record name | 4-hydroxycyclohexyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6308-92-5 | |
Record name | 6308-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxycyclohexyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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